molecular formula C9H4ClF7S B3394693 4-(Heptafluoropropylthio)chlorobenzene CAS No. 65538-03-6

4-(Heptafluoropropylthio)chlorobenzene

Cat. No.: B3394693
CAS No.: 65538-03-6
M. Wt: 312.64 g/mol
InChI Key: WYFFXBWREWRHOD-UHFFFAOYSA-N
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Description

4-(Heptafluoropropylthio)chlorobenzene is a chemical compound with the molecular formula C9H4ClF7S. It is characterized by the presence of a heptafluoropropylthio group attached to a chlorobenzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptafluoropropylthio)chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of chlorobenzene with heptafluoropropylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Heptafluoropropylthio)chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives .

Scientific Research Applications

4-(Heptafluoropropylthio)chlorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Heptafluoropropylthio)chlorobenzene involves its interaction with specific molecular targets. The heptafluoropropylthio group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include interactions with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Heptafluoropropylthio)chlorobenzene include other fluorinated benzene derivatives such as:

  • 4-Chlorobenzotrifluoride
  • 4-(Trifluoromethylthio)chlorobenzene

Uniqueness

What sets this compound apart is the presence of the heptafluoropropylthio group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF7S/c10-5-1-3-6(4-2-5)18-9(16,17)7(11,12)8(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFFXBWREWRHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(C(F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450634
Record name 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65538-03-6
Record name 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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